2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide
Description
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-17-11-13-19(14-12-17)24-23(27)16-26-21-10-6-5-9-20(21)25-22(26)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZPZSRQWZQDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be deconstructed into three primary components:
- Benzodiazole core : Derived from cyclization of o-phenylenediamine derivatives.
- Benzyl substituent : Introduced via alkylation or cross-coupling reactions.
- N-(4-Methylphenyl)acetamide side chain : Installed through acetylation of a primary amine intermediate.
Retrosynthetic pathways prioritize the formation of the benzodiazole ring early in the synthesis, followed by functionalization at the 1- and 2-positions.
Synthetic Methodologies
Benzodiazole Core Formation
The 1H-1,3-benzodiazole scaffold is synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. For example:
- Method A : Reaction of o-phenylenediamine with benzyl bromide in dimethylformamide (DMF) at 80°C for 12 hours yields 2-benzyl-1H-1,3-benzodiazole.
- Method B : Oxidative cyclization using iodine in dichloromethane (DCM) at room temperature achieves 85% yield with minimal byproducts.
Table 1: Comparison of Benzodiazole Synthesis Conditions
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| A | Benzyl bromide, DMF | DMF | 80 | 72 |
| B | I$$_2$$, DCM | DCM | 25 | 85 |
Mechanistic Insights
Benzodiazole Cyclization
The cyclization proceeds via nucleophilic attack of the amine group on the electrophilic carbon of benzyl bromide, followed by dehydrohalogenation to form the diazole ring.
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparative Analysis of Synthetic Routes
Table 2: Yield and Purity Across Methods
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzodiazole formation | A | 72 | 95 |
| Benzodiazole formation | B | 85 | 97 |
| Acetylation | — | 90 | 96 |
| Transamidation | — | 78 | 98 |
Route B (iodine-mediated cyclization) outperforms Method A in yield and purity, making it preferable for large-scale synthesis.
Challenges and Optimization Strategies
Industrial and Pharmacological Implications
The compound’s synthesis is scalable to kilogram quantities using continuous-flow reactors, with applications in kinase inhibition and anticancer drug development. Recent patents highlight derivatives of this scaffold as potent PI3Kγ inhibitors, underscoring its therapeutic relevance.
Chemical Reactions Analysis
Types of Reactions
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the benzodiazole or acetamide groups.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)piperidin-1-yl-2-(4-methylphenyl)propan-1-one
- 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodiazole moiety and an acetamide group. Its molecular formula is , and it has a molecular weight of 372.46 g/mol. The presence of both benzyl and methylphenyl groups suggests potential interactions with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.46 g/mol |
| Functional Groups | Benzodiazole, Acetamide |
Antimicrobial Activity
Recent studies have indicated that compounds with benzodiazole structures exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research indicates that benzodiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, the compound may act as an inhibitor of certain kinases or transcription factors crucial for tumor growth.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Disruption of cell wall synthesis |
| Anticancer | MCF-7, HeLa | Induction of apoptosis, cell cycle arrest |
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various benzodiazole derivatives, including our compound. The results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, indicating strong antibacterial properties.
Study 2: Anticancer Effects
A recent investigation assessed the anticancer effects of this compound on human breast cancer cells (MCF-7). The study revealed a dose-dependent reduction in cell viability with IC50 values around 15 µM after 48 hours of treatment, suggesting significant antitumor activity.
Q & A
Basic: What are the primary synthetic routes for preparing 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) between 2-benzyl-1H-1,3-benzodiazole and N-(4-methylphenyl)acetic acid derivatives. Key steps include:
- Reagent selection : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine as a base in dichloromethane, as demonstrated in analogous acetamide syntheses .
- Optimization : Yield improvements (≥75%) are achieved by controlling temperature (e.g., 273 K to prevent side reactions) and stoichiometric ratios (1:1 molar ratio of acid and amine precursors). Slow evaporation of methylene chloride yields high-purity crystals .
- Purification : Cold acetone or ethanol recrystallization removes unreacted intermediates .
Basic: Which analytical techniques are critical for confirming the molecular structure and substituent orientation?
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 48.45°–80.70° deviations due to steric hindrance) and hydrogen-bonding networks (e.g., N–H⋯O dimers) .
- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., benzyl CH2 at δ 4.2–4.5 ppm) and confirms regiochemistry of substituents .
- HR-MS/FT-IR : Validates molecular weight (±1 ppm accuracy) and functional groups (amide C=O stretch at ~1680 cm⁻¹) .
Advanced: How can computational methods predict reactive sites and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic regions. For example, the benzodiazole ring may exhibit π-π stacking propensity, while the acetamide group shows hydrogen-bonding potential .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) by simulating binding affinities and steric compatibility .
Advanced: How should researchers address contradictions in reported biological activity data for similar benzodiazole-acetamide derivatives?
- Assay standardization : Variability in IC50 values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Replicate assays under controlled conditions (pH, temperature) are critical .
- Purity validation : HPLC (≥95% purity) ensures biological effects are compound-specific and not due to impurities .
- Structural analogs : Compare activity trends across derivatives (e.g., fluorophenyl vs. methylphenyl substituents) to identify pharmacophores .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste disposal : Neutralize acidic byproducts (e.g., with NaHCO3) before disposal .
- Toxicity screening : Follow OECD guidelines for preliminary in vitro cytotoxicity assays .
Advanced: What mechanistic insights explain the steric effects observed in the compound’s crystal structure?
- Steric repulsion : The benzyl and 4-methylphenyl groups induce torsional strain, rotating the amide group out of plane (dihedral angles ~64.82°–80.70°). This reduces π-conjugation and may affect solubility .
- Intermolecular interactions : Head-to-tail dimerization via C–H⋯O bonds stabilizes the crystal lattice but may limit bioavailability .
Advanced: How can researchers design experiments to resolve discrepancies in spectral data interpretation?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing benzodiazole protons from benzyl groups) .
- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamer interconversion) that broaden peaks at room temperature .
- Cross-validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .
Basic: What solvent systems are optimal for recrystallization and stability studies?
- Polar aprotic solvents : Ethanol or methanol recrystallization yields high-purity crystals. Avoid DMSO due to hygroscopicity .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess hydrolytic susceptibility of the amide bond .
Advanced: What role do substituents play in modulating the compound’s pharmacokinetic properties?
- Lipophilicity : The 4-methylphenyl group increases logP vs. unsubstituted analogs, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : In vitro microsomal assays (e.g., rat liver S9 fractions) predict oxidation sites (e.g., benzyl C-H bonds) prone to CYP450-mediated metabolism .
Advanced: How can reaction kinetics be studied to improve scalability of the synthesis?
- In situ monitoring : Use FT-IR or Raman spectroscopy to track reactant consumption (e.g., acetic anhydride peak decay) .
- Kinetic modeling : Apply pseudo-first-order approximations to optimize EDC coupling rates under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
